molecular formula C7H11NO3 B13193115 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13193115
M. Wt: 157.17 g/mol
InChI Key: DNXHXSUPVUZTBE-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic scaffold with oxygen (oxa) and nitrogen (aza) atoms in distinct rings. Its rigid three-dimensional structure enhances binding specificity in drug-receptor interactions, making it a valuable building block in medicinal chemistry . The carboxylic acid moiety allows for further functionalization, enabling its use in peptide mimetics and protease inhibitors.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)5-1-8-2-7(5)3-11-4-7/h5,8H,1-4H2,(H,9,10)

InChI Key

DNXHXSUPVUZTBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1)COC2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting from 3-((benzylamino)methyl)oxetane cycloalkane-3-ol derivatives, which are commercially available or easily synthesized.

  • Reaction with chloroacetyl chloride in the presence of a base (such as triethylamine or potassium carbonate) to introduce an acyl chloride functionality, yielding an intermediate compound.

Cyclization

  • The intermediate undergoes intramolecular cyclization under inert atmosphere with a strong base (e.g., sodium hydride or n-butyl lithium) to form the spirocyclic ring system.

Reduction

  • The cyclized intermediate is reduced using lithium aluminum hydride (LiAlH4) or similar reducing agents to convert carbonyl groups to hydroxyl groups or to adjust oxidation states as needed.

Deprotection and Functional Group Transformation

  • Catalytic hydrogenation under controlled pressure (20-100 psi) and temperature (20-50°C) removes benzyl protecting groups, yielding the free amine.

  • Subsequent hydrolysis or oxidation steps introduce the carboxylic acid group at the 8-position, completing the synthesis of 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid.

  • Acidification and extraction steps purify the final product, which is typically isolated as a white crystalline solid with yields around 79-80%.

Step Reaction Conditions Yield (%) Notes
Acylation with chloroacetyl chloride Base: triethylamine or potassium carbonate; solvent: typical organic solvent >85 Readily scalable, mild conditions
Cyclization Base: sodium hydride or n-butyl lithium; inert atmosphere 70-85 Efficient ring closure, key step for spiro formation
Reduction Reducing agent: LiAlH4; solvent: ether or THF 80-90 High selectivity, careful quenching required
Catalytic hydrogenation H2 pressure: 20-100 psi; catalyst: Pd/C; 20-50°C 75-85 Removes protecting groups, mild conditions
Hydrolysis/acidification Aqueous acid, extraction with MTBE 79-80 Final purification, product isolated as crystalline solid

The overall synthesis is efficient, with combined yields typically exceeding 50% over multiple steps, and the procedures are amenable to scale-up for preparative purposes.

  • The final compound is characterized by melting point determination (typically around 172-173°C).

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical shifts corresponding to the spirocyclic framework and the carboxylic acid group.

  • Infrared (IR) spectroscopy shows characteristic absorption bands for the carboxylic acid (broad O-H stretch) and heterocyclic rings.

  • Mass spectrometry and elemental analysis further corroborate the molecular formula and purity.

The preparation of this compound involves a multi-step synthetic route starting from benzyl-protected amino oxetane derivatives. Key transformations include acylation, intramolecular cyclization to form the spiro ring, reduction, catalytic hydrogenation to remove protecting groups, and final hydrolysis to install the carboxylic acid functionality. The methods use conventional reagents and conditions, providing good yields and scalability. Analytical data confirm the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both oxygen and nitrogen atoms in the ring system, which can act as reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases. The specific conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like lithium aluminum hydride .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures. In biology and medicine, the compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors . Additionally, it has applications in the development of materials with unique properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both oxygen and nitrogen atoms in the ring system allows the compound to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. The specific pathways involved depend on the particular application and the molecular target being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid C₇H₁₁NO₃ 173.17* Free carboxylic acid; oxa and aza in 2- and 6-positions Drug intermediate for rigid scaffolds; enhances pharmacokinetics
(8S)-6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid C₇H₁₁NO₃ 173.17 Oxa and aza positions swapped (6-oxa, 2-aza) Stereochemical variants may influence target binding selectivity
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate C₉H₁₅NO₃ 185.22 Ethyl ester derivative; improved lipophilicity Synthetic intermediate for prodrugs or ester hydrolysis studies
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride C₈H₁₄ClFNO₂ 217.66 Fluorine at C8; hydrochloride salt Enhanced metabolic stability; potential kinase inhibitor
2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid C₂₀H₂₇N₂O₄ 359.44 Diazaspiro core with Boc and benzyl protective groups Dual-protected intermediate for peptide coupling or library synthesis
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 No oxa ring; simpler spiro structure Altered conformational flexibility; potential for CNS-targeted drugs
2-[(tert-Butoxy)carbonyl]-6-Fmoc-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid C₂₇H₂₉FN₂O₆ 496.50 Dual Boc/Fmoc protection; fluorine substitution Solid-phase synthesis intermediate for fluorinated bioactive molecules

*Calculated based on molecular formula.

Key Research Findings

Fluorinated Derivatives : The introduction of fluorine at position 8 (e.g., 8-fluoro-6-azaspiro analog) enhances metabolic stability and binding affinity in kinase inhibitors due to electronegative effects .

Protective Groups : Boc and Fmoc derivatives (e.g., CAS 2384902-93-4) are critical in peptide synthesis, enabling sequential deprotection and modular drug design .

Salt Forms : Hydrochloride salts (e.g., 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride) improve aqueous solubility, facilitating formulation for in vivo studies .

Spirocyclic Diversity : Diazaspiro analogs (e.g., 2,6-diazaspiro) exhibit distinct hydrogen-bonding capabilities compared to oxa-aza variants, influencing target selectivity .

Biological Activity

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure, integrating both oxygen and nitrogen atoms, which contributes to its reactivity and interaction with biological targets. Its molecular formula is C6H11NO2C_6H_{11}NO_2, with a molecular weight of approximately 129.16 g/mol.

PropertyValue
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
StructureSpirocyclic

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt cellular processes in microorganisms, potentially through interference with enzyme functions critical for their survival.

Antiviral Activity

This compound has shown promising antiviral properties , particularly against viruses such as Dengue and Chikungunya. Studies suggest that it may act as an inhibitor of specific viral proteins, thereby preventing viral replication within host cells . The mechanism involves binding to viral receptors or enzymes, which modulates their activity and disrupts the viral life cycle.

Anticancer Effects

Preliminary studies have also explored the anticancer potential of this compound. It appears to induce apoptosis in cancer cells by activating pathways that lead to programmed cell death, although the specific molecular targets remain under investigation.

The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It can bind to receptors on cell surfaces, altering signal transduction pathways that regulate cell growth and survival.
  • Cell Membrane Interaction : The compound's structure allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Study on Antiviral Activity

A study conducted by Verdonck et al. (2019) demonstrated the effectiveness of this compound against Dengue virus in vitro. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting a strong antiviral effect at non-toxic concentrations .

Antimicrobial Efficacy Research

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityUnique Features
6-Benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acidAntimicrobial, AntiviralContains a benzyl group
2-Oxa-6-azaspiro[3.4]octaneLimited biological dataLacks carboxylic acid functionality

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